4-(allyloxy)-1H-indole-2-carboxylic acid
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Chemical and Pharmaceutical Research
The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and drug discovery. chemimpex.comchemicalbook.comontosight.aiontosight.ai This "privileged structure" is found in a vast array of natural products, alkaloids, and pharmacologically active compounds. nih.gov Its versatility allows it to interact with a wide range of biological targets, making it a valuable framework for designing new therapeutic agents. chemimpex.comontosight.ai
Indole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.com The ability to functionalize the indole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly alter its biological efficacy and target specificity. chemimpex.com This structural adaptability has led to the development of numerous FDA-approved drugs containing the indole moiety for treating a wide spectrum of diseases, from cancer to neurological disorders. chemimpex.com The ongoing research into indole-based compounds underscores their enduring importance and vast potential in addressing significant healthcare challenges. ontosight.ai
Overview of Indole-2-Carboxylic Acid Derivatives as Pivotal Chemical Motifs
Within the broad family of indole derivatives, those featuring a carboxylic acid group at the C2 position (indole-2-carboxylic acids) are of particular importance. clockss.orgnih.gov This specific arrangement of functional groups serves as a critical pharmacophore and a versatile synthetic intermediate. clockss.org The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets like enzymes and receptors. researchgate.net
Indole-2-carboxylic acid derivatives have been identified as promising scaffolds for developing novel therapeutic agents. For instance, they have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. clockss.orgnih.gov In this context, the indole core and the C2-carboxyl group can chelate with metal ions in the enzyme's active site, leading to inhibition. clockss.orgnih.gov Furthermore, this class of compounds has been explored for its potential as allosteric inhibitors of enzymes such as fructose-1,6-bisphosphatase and as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are targets in cancer immunotherapy. nih.govresearchgate.net The indole-2-carboxylic acid motif is also a valuable building block in the synthesis of more complex molecules, including alkaloids and peptidomimetics. sigmaaldrich.com
Structural Characteristics and Positional Substitution Rationale of 4-(allyloxy)-1H-indole-2-carboxylic acid
The rationale for placing an oxygen-containing substituent, such as an allyloxy group, at the C4 position of the indole ring can be inferred from the study of related compounds. Substitution at this position can influence the molecule's electronic properties and its interaction with biological targets. The allyloxy group, in particular, introduces a flexible, reactive handle. The allyl group's double bond can participate in various chemical transformations, making it a useful point for further molecular elaboration or for covalent bonding to a biological target.
The combination of the C2-carboxylic acid and the C4-allyloxy group on the indole scaffold creates a unique trifunctional molecule. The carboxylic acid provides a key interaction point for receptor binding, while the allyloxy group offers a site for further synthetic modification or specific interactions within a binding pocket. The indole nucleus itself provides the rigid framework and hydrophobic surface area that are often essential for effective biological activity.
Below is a table summarizing the key properties of the title compound.
| Property | Value |
| IUPAC Name | 4-(prop-2-en-1-yloxy)-1H-indole-2-carboxylic acid |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| CAS Number | Not available |
| Canonical SMILES | C=CCOC1=CC=C2C(=C1)C(=CN2)C(=O)O |
Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-enoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-6-16-11-5-3-4-9-8(11)7-10(13-9)12(14)15/h2-5,7,13H,1,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRKKARWAQPSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC2=C1C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Allyloxy 1h Indole 2 Carboxylic Acid and Its Analogs
Retrosynthetic Analysis of the 4-(allyloxy)-1H-indole-2-carboxylic acid Framework
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available precursors. For this compound, the analysis reveals several logical disconnections.
The most apparent disconnection is the ether linkage at the C-4 position. A C-O disconnection of the allyl ether points to 4-hydroxy-1H-indole-2-carboxylic acid as a key intermediate. This transformation corresponds to a Williamson ether synthesis in the forward direction, which involves the reaction of the hydroxyl group with an allyl halide. byjus.comwikipedia.org
Further deconstruction of the 4-hydroxy-1H-indole-2-carboxylic acid intermediate involves breaking the bonds that form the indole (B1671886) ring. This can be envisioned through several classical indole synthesis strategies:
Fischer Indole Synthesis Disconnection: This approach disconnects the N1-C2 and C3-C3a bonds, leading back to 3-hydroxyphenylhydrazine and a pyruvic acid derivative.
Reissert Indole Synthesis Disconnection: This pathway involves disconnecting the N1-C7a and C2-C3 bonds, suggesting a substituted o-nitrotoluene, specifically 2-methyl-3-nitrophenol, and diethyl oxalate (B1200264) as precursors. wikipedia.org
A final disconnection of the carboxylic acid group (a functional group interconversion) can also be considered, suggesting that the indole-2-carboxylic acid could be derived from an indole-2-carboxylate (B1230498) ester or other precursor at the C-2 position. These primary disconnections form the strategic foundation for the synthetic methodologies discussed below.
Classical and Modern Approaches for Indole-2-carboxylic Acid Synthesis
The synthesis of the indole-2-carboxylic acid core is a well-established field in heterocyclic chemistry. Both classical name reactions and modern catalytic methods provide robust pathways to this essential scaffold.
The Fischer indole synthesis, discovered in 1883, remains one of the most important methods for preparing substituted indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. alfa-chemistry.comyoutube.com To synthesize indole-2-carboxylic acids, pyruvic acid or its esters are used as the carbonyl component. alfa-chemistry.com
The mechanism proceeds through several key steps:
Formation of the phenylhydrazone from an arylhydrazine and a carbonyl compound.
Tautomerization to an enamine intermediate.
A researchgate.netresearchgate.net-sigmatropic rearrangement (analogous to a Cope rearrangement). wikipedia.org
Cyclization and subsequent elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgalfa-chemistry.com
The choice of acid catalyst is critical and can range from Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA) to Lewis acids such as ZnCl₂, BF₃, and AlCl₃. wikipedia.orgrsc.org The reaction conditions, including temperature and solvent, significantly influence the yield and can be tailored to the specific substrates. For the synthesis of the 4-allyloxy precursor, a 3-hydroxyphenylhydrazine could be used, though protection of the hydroxyl group might be necessary depending on the reaction conditions.
A modern modification developed by Buchwald involves a palladium-catalyzed cross-coupling to form the N-arylhydrazone precursor, expanding the scope of accessible starting materials. wikipedia.orgrsc.org
| Arylhydrazine | Carbonyl Compound | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylhydrazine | Pyruvic acid | H₂SO₄, heat | 1H-indole-2-carboxylic acid | Variable |
| p-Methoxyphenylhydrazine | Ethyl pyruvate (B1213749) | Polyphosphoric acid (PPA) | Ethyl 5-methoxy-1H-indole-2-carboxylate | Good |
| N-Methylphenylhydrazine | Pyruvic acid | Alcoholic HCl | 1-Methyl-1H-indole-2-carboxylic acid | Low (original report) |
The Reissert indole synthesis provides an alternative route, starting from o-nitrotoluenes and diethyl oxalate. wikipedia.org This method is particularly useful for preparing indole-2-carboxylic acids.
The key steps of the Reissert synthesis are:
Condensation of a substituted o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to yield an ethyl o-nitrophenylpyruvate. wikipedia.org
Reductive cyclization of the pyruvate intermediate. The nitro group is reduced to an amine, which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring. wikipedia.orgchempedia.info Common reducing agents include zinc in acetic acid or ferrous sulfate (B86663) and ammonia. wikipedia.orgresearchgate.net
This method directly furnishes the indole-2-carboxylic acid skeleton. wikipedia.org For the target molecule, a starting material like 3-allyloxy-2-nitrotoluene would be required. The Reissert synthesis is robust and has been applied to a variety of substituted indoles. chempedia.info
Modern synthetic chemistry has introduced powerful palladium-catalyzed methods for constructing the indole nucleus, often under milder conditions than classical approaches. These strategies typically involve intramolecular C-H amination or other cyclization cascades. nih.gov
One such strategy is the aerobic, palladium-catalyzed oxidative C-H amination of 2-acetamido-3-aryl-acrylates. nih.gov These starting materials are accessible from benzaldehyde (B42025) derivatives. The reaction proceeds via an intramolecular C-N bond formation to construct the indole ring, yielding indole-2-carboxylate derivatives. nih.gov Oxygen serves as the terminal oxidant, making it an atom-economical process. nih.gov
Other palladium-catalyzed approaches include:
Larock Indole Synthesis: Cyclization of 2-haloanilines with alkynes.
Mori-Ban Synthesis: Reductive cyclization of 2-ethynylanilines. nih.gov
Reductive N-heteroannulation: Using carbon monoxide as the reducing agent to cyclize 1-(2-nitrophenyl)alkenes into indoles. thieme-connect.com
These methods provide access to highly functionalized indoles by allowing for the use of complex, pre-functionalized starting materials. nih.govacs.org
For the synthesis of chiral indole derivatives, chemoenzymatic and enzymatic methods are invaluable. These techniques can provide access to enantiomerically pure building blocks. While the target molecule, this compound, is not chiral, these methods are crucial for synthesizing chiral analogs or intermediates.
Enzymatic resolution is a common strategy. For instance, lipases can be used for the asymmetric hydrolysis of racemic indole-carboxylate esters. In one study, Pseudomonas fluorescens lipase (B570770) was used to selectively hydrolyze the (S)-enantiomer of a racemic indole-ethyl ester to its corresponding acid, leaving the desired (R)-ester with high enantiomeric excess. acs.org Another example is the use of Candida antarctica lipase for the enantioselective hydrolysis of N-Boc-indoline-2-carboxylic acid methyl ester. researchgate.net
Chemoenzymatic synthesis combines chemical and enzymatic steps to build complex chiral molecules. For example, (S)-indoline-2-carboxylic acid, a reduced analog of the indole target, has been synthesized from L-phenylalanine using a multi-step process that includes a key intramolecular nitro amination step. researchgate.net Such chiral indolines can be later dehydrogenated to form the corresponding indoles. researchgate.net
| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Racemic indole-ethyl ester | Pseudomonas fluorescens lipase | Asymmetric hydrolysis | (R)-indole-ethyl ester | 95% |
| Racemic N-Boc-indoline-2-carboxylic acid methyl ester | Candida antarctica lipase (Chirazyme L-2) | Enantioselective hydrolysis | (S)-N-Boc-indoline-2-carboxylic acid | >99.9% |
Regioselective Functionalization at the Indole Core: Emphasis on C-4 Allyloxylation
The introduction of the allyloxy group specifically at the C-4 position of the indole ring is a critical step in the synthesis of the target molecule. Direct C-H functionalization at the C-4 position is challenging due to the higher intrinsic reactivity of the C-2 and C-3 positions. nih.govnih.gov Therefore, the most common and reliable strategy involves the synthesis of a 4-hydroxyindole (B18505) intermediate, followed by etherification.
Several methods exist for the synthesis of 4-hydroxyindoles:
Bischler Reaction Modification: A two-component reaction between an aminophenol (e.g., 3-aminophenol) and a benzoin (B196080) derivative under acid catalysis can yield a mixture of 4- and 6-hydroxyindoles. researchgate.net
From Cyclohexanediones: 4-hydroxyindole can be prepared via the ring-opening cyclization of cyclohexane-1,3-dione derivatives. chemicalbook.comgoogle.com
Boron-Mediated C-H Hydroxylation: A modern, metal-free approach involves the directed C-H borylation of an indole at the C-4 position using BBr₃, followed by oxidation to the hydroxyl group. This method often requires a directing group at the C-3 position (e.g., a pivaloyl group). nih.govresearchgate.net
Strategies for Introduction of the Allyloxy Moiety via Etherification Reactions
The most direct and widely employed method for installing the allyloxy group onto the C4 position of the indole ring is the Williamson ether synthesis. This reaction is a classic nucleophilic substitution (SN2) process involving a phenoxide and an alkyl halide. The synthesis begins with a 4-hydroxyindole derivative, which serves as the phenolic precursor.
The general sequence is as follows:
Precursor Synthesis : A suitable 4-hydroxy-1H-indole-2-carboxylate ester is required. The ester group serves to protect the carboxylic acid functionality during the etherification step.
Deprotonation : The phenolic hydroxyl group at the C4 position is deprotonated using a base to form a more nucleophilic phenoxide anion.
Nucleophilic Substitution : The resulting phenoxide attacks an allyl halide, typically allyl bromide or allyl chloride, displacing the halide and forming the ether linkage.
Hydrolysis (Optional) : If the carboxylic acid is desired, a final hydrolysis step is performed to convert the ester back to the carboxylic acid.
The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.
Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis of 4-Allyloxyindole Derivatives
| Step | Reagent | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| Etherification | Allyl Bromide | Potassium Carbonate (K₂CO₃) | Acetone, DMF | Room Temp. to Reflux | 4-(allyloxy)-1H-indole-2-carboxylate |
Advanced C-H Functionalization Methodologies for Indole Derivatives
Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions. While the indole core presents multiple C-H bonds, modern catalytic systems have enabled remarkable site-selectivity. Functionalizing the benzene (B151609) core (positions C4 to C7) is historically more challenging than modifying the electron-rich pyrrole (B145914) ring (C2 and C3).
For a substrate like this compound, where the C4 position is already substituted, advanced C-H functionalization techniques could be employed to introduce additional complexity at the C5, C6, or C7 positions. These reactions often rely on transition-metal catalysis (e.g., Palladium, Rhodium, Iridium) and may require a directing group to achieve high regioselectivity. The existing carboxylic acid or a synthetically installed group on the indole nitrogen can serve as such a directing group.
Table 2: Potential C-H Functionalization Reactions on the Indole Benzene Core
| Reaction Type | Typical Catalyst | Position Targeted | Coupling Partner |
|---|---|---|---|
| Arylation | Pd(OAc)₂ | C7, C6, C5 | Aryl Halides |
| Alkenylation | [RhCp*Cl₂]₂ | C7 | Alkenes |
| Alkylation | Pd(OAc)₂ | C7 | Alkyl Halides |
Derivatization and Subsequent Structural Modifications of this compound
The title compound possesses three distinct functional groups amenable to further chemical transformation: the carboxylic acid at C2, the allyl group at C4, and the N-H bond of the indole ring. This multifunctionality allows for extensive derivatization to generate a diverse library of analogs.
Chemical Transformations at the Carboxylic Acid Functionality
The carboxylic acid group at the C2 position is a versatile handle for a variety of chemical modifications. Standard transformations allow for its conversion into other key functional groups.
Amide Formation : Coupling the carboxylic acid with primary or secondary amines is readily achieved using standard peptide coupling reagents such as 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (B1436442) (HOBt). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then reacts readily with amines. A less common but effective method involves the Curtius rearrangement of an indole-2-carboxazide, which can be trapped by carboxylic acids to yield N-(indol-2-yl)amides.
Esterification : Fischer esterification, involving treatment with an alcohol under acidic conditions, provides the corresponding esters.
Reduction to Alcohol : The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(hydroxymethyl)-4-(allyloxy)-1H-indole. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this transformation. More recently, milder catalytic systems, such as manganese-catalyzed hydrosilylation, have been developed for this purpose.
Decarboxylation : Removal of the carboxylic acid group can be accomplished under thermal conditions, often catalyzed by copper powder in a high-boiling solvent like quinoline, to yield 4-(allyloxy)-1H-indole.
Table 3: Summary of Transformations at the C2-Carboxylic Acid Functionality
| Transformation | Reagents | Resulting Functional Group |
|---|---|---|
| Amidation | Amine, EDC, HOBt | Amide (-CONR₂) |
| Esterification | Alcohol, H₂SO₄ (cat.) | Ester (-COOR) |
| Reduction | LiAlH₄ then H₂O | Primary Alcohol (-CH₂OH) |
Synthetic Manipulations of the Allyl Group
The allyl ether moiety is not merely a substituent but an active participant in a range of powerful synthetic transformations that can dramatically alter the molecular architecture.
Claisen Rearrangement : As an allyl aryl ether, the substrate is primed for the Claisen rearrangement, a thermal or Lewis acid-catalyzed-sigmatropic rearrangement. Upon heating, the allyl group migrates from the oxygen atom at C4 to the adjacent C5 position. Subsequent tautomerization of the intermediate dienone re-aromatizes the ring to yield a 5-allyl-4-hydroxy-1H-indole-2-carboxylic acid derivative. This reaction provides a strategic route to C5-functionalized indoles.
Oxidation of the Alkene : The double bond of the allyl group can be selectively oxidized.
Dihydroxylation : Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) results in syn-dihydroxylation, producing a vicinal diol. Anti-dihydroxylation can be achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening.
Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide.
Olefin Metathesis : The terminal alkene is a suitable substrate for olefin metathesis reactions catalyzed by well-defined ruthenium (e.g., Grubbs' catalyst) or molybdenum catalysts. Cross-metathesis with other olefins can be used to install more complex side chains, while ring-closing metathesis (RCM) could be employed if another alkene is present elsewhere in the molecule to form a new macrocyclic ring.
Table 4: Key Synthetic Manipulations of the C4-Allyl Group
| Reaction | Reagents / Conditions | Resulting Structure |
|---|---|---|
| Claisen Rearrangement | Heat (e.g., in bromobenzene) | 5-allyl-4-hydroxyindole derivative |
| syn-Dihydroxylation | 1. OsO₄, NMO; 2. NaHSO₃ | C4-O-(2,3-dihydroxypropyl) group |
| Epoxidation | m-CPBA | C4-O-(oxiran-2-ylmethyl) group |
N-1 Functionalization Strategies for the Indole Nitrogen
The indole nitrogen atom possesses a reactive N-H bond that can be deprotonated to form an indolide anion or can act as a nucleophile, enabling a variety of functionalization strategies. The presence of an electron-withdrawing group at the C2 position, such as the carboxylic acid, increases the acidity of the N-H proton and generally favors N-functionalization over C3-functionalization.
N-Alkylation : The most common modification involves alkylation using an alkyl halide in the presence of a base. Using a strong base like
Chemical Reactivity and Reaction Mechanisms of 4 Allyloxy 1h Indole 2 Carboxylic Acid
Reactivity Profile of the Indole (B1671886) Nucleus under Diverse Reaction Conditions
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the allyloxy group at the 4-position, being an electron-donating group, is expected to further enhance the electron density of the benzene (B151609) portion of the indole ring, thereby activating it towards electrophilic substitution. Conversely, the carboxylic acid group at the 2-position is electron-withdrawing and tends to deactivate the pyrrole (B145914) ring.
In general, electrophilic substitution on the indole ring, such as nitration and halogenation, is influenced by the substituents present. For instance, studies on other substituted indoles show that the position of substitution is directed by the combined electronic effects of the existing groups. nih.govbyjus.com The hydroxyl group in phenols, analogous to the allyloxy group here, is a strong activating group and directs electrophiles to the ortho and para positions. byjus.com Therefore, for 4-(allyloxy)-1H-indole-2-carboxylic acid, electrophilic attack would be anticipated to occur on the benzene ring, likely at positions 5 or 7, due to the directing effect of the allyloxy group.
The indole nucleus can also participate in nucleophilic reactions, particularly when appropriately activated. While electron-rich heteroaromatics are generally resistant to nucleophilic attack, intramolecular nucleophilic additions have been observed in certain indole derivatives. nih.govyoutube.com However, for this compound, such reactions are less common without prior modification to introduce strong electron-withdrawing groups or under specific catalytic conditions.
The reactivity of substituted indoles in various synthetic transformations is an area of active research. For example, 4-substituted indoles can undergo domino Friedel-Crafts/nitro-Michael reactions with nitroethene in the presence of chiral phosphoric acid catalysts to yield complex tricyclic structures. nih.gov This highlights the potential of the substituted indole nucleus in constructing intricate molecular architectures.
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety at the 2-position of the indole ring is a primary site for a variety of chemical transformations, including decarboxylation, esterification, and amidation.
Indole-2-carboxylic acids are known to undergo decarboxylation, typically upon heating. researchgate.net The mechanism of this reaction can be influenced by the reaction conditions, particularly the acidity of the medium. In acidic solutions, the decarboxylation of indolecarboxylic acids can proceed through a mechanism involving the formation of a protonated carbonic acid intermediate. nih.gov This process is catalyzed by both acid and water. nih.gov The initial step involves the addition of water to the carboxyl group, followed by a rate-determining carbon-carbon bond cleavage that releases the protonated carbonic acid. nih.gov
Alternatively, decarboxylation can be achieved under basic or metal-catalyzed conditions. For instance, indole-3-carboxylic acids have been shown to decarboxylate smoothly with potassium carbonate or in the presence of acetonitrile (B52724) under basic conditions. researchgate.net Copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids has also been reported, where the reaction proceeds through the formation of a copper carboxylate, followed by decarboxylation. organic-chemistry.org
The general mechanism for the thermal decarboxylation of indole-2-carboxylic acid involves the loss of carbon dioxide upon heating the compound above its melting point. researchgate.net The stability of the resulting indolyl anion or its protonated form influences the ease of this reaction. The presence of the 4-allyloxy group is not expected to significantly hinder this process, and may have a subtle electronic influence on the transition state.
| Reaction Condition | Catalyst/Promoter | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Acidic | H+, H2O | Formation of a protonated carbonic acid intermediate | nih.gov |
| Basic | K2CO3 | Formation of a carboxylate anion | researchgate.net |
| Metal-catalyzed | Cu2O | Formation of a copper carboxylate intermediate | organic-chemistry.org |
| Thermal | Heat | Direct elimination of CO2 | researchgate.net |
The carboxylic acid group of this compound can be readily converted to esters and amides through standard condensation reactions.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chembam.com The kinetics of esterification are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. rdd.edu.iqjptcp.comresearchgate.net Generally, increasing the reaction temperature increases the rate constant and the conversion to the ester. rdd.edu.iqresearchgate.net Studies on heteroaromatic carboxylic acids have shown that they can be successfully esterified, although the yields may be moderate in some cases. acs.org For instance, the esterification of indole-2-carboxylic acid with 2-phenylethanol (B73330) has been reported. acs.org
Amidation involves the reaction of the carboxylic acid with an amine, often requiring a coupling agent or catalyst to proceed efficiently at moderate temperatures. Direct thermal condensation is possible but usually requires high temperatures (>160 °C). mdpi.com Boronic acid derivatives, such as 5-methoxy-2-iodophenylboronic acid, have been shown to be effective catalysts for the direct amidation of carboxylic acids, including those with indole moieties, at ambient temperatures. acs.org The mechanism is thought to involve the formation of an acylborate intermediate. acs.org Mechanistic studies on uncatalyzed direct amide formation suggest a pathway involving the dimerization of the carboxylic acid via hydrogen bonding.
The kinetics of amidation reactions are generally second order. researchgate.net The rate of reaction is influenced by the nucleophilicity of the amine and the steric hindrance around the carboxylic acid. The presence of the 4-allyloxy group is unlikely to sterically hinder the approach to the carboxylic acid at the 2-position.
| Reaction | Reactants | Catalyst | Key Kinetic Finding | Reference |
|---|---|---|---|---|
| Esterification | Acetic acid and ethanol | Sulfuric acid | Maximum conversion of ~80% at 60°C. | rdd.edu.iq |
| Amidation | 4-phenylbutyric acid and aniline | None (thermal) | Second-order kinetics with an activation energy of 66 kJ mol−1. | researchgate.net |
Transformations of the Allyloxy Side Chain
The allyloxy group at the 4-position is a versatile functional handle that can undergo a range of transformations, most notably the Claisen rearrangement and addition reactions at the double bond.
The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether that occurs upon heating. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In the case of this compound, which is an allyl aryl ether system, heating is expected to induce a rearrangement to form 5-allyl-4-hydroxy-1H-indole-2-carboxylic acid.
The mechanism of the Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic, six-membered transition state. wikipedia.orgbyjus.com The reaction is intramolecular and generally follows first-order kinetics. wikipedia.orgbyjus.com The process for an allyl aryl ether involves the formation of a new carbon-carbon bond between the terminal carbon of the allyl group and the carbon atom ortho to the ether linkage (the 5-position of the indole ring), with simultaneous cleavage of the carbon-oxygen bond of the ether. organic-chemistry.orgmasterorganicchemistry.com This initially forms a non-aromatic intermediate which then tautomerizes to the more stable aromatic phenol (B47542) product. masterorganicchemistry.com
The reaction is typically thermal, often requiring temperatures above 100°C. organic-chemistry.org The use of polar solvents can accelerate the reaction. byjus.com If both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org In the case of this compound, the 3- and 5-positions are ortho to the allyloxy group. The 3-position is part of the pyrrole ring and generally less favored for this type of rearrangement. Thus, migration to the 5-position is the expected outcome.
The double bond of the allyl group is susceptible to both electrophilic and nucleophilic addition reactions, although the former is more common for simple alkenes.
Electrophilic additions to the allyl double bond can be achieved with a variety of reagents. For example, reaction with halogens (e.g., Br₂) would lead to the formation of a dihalo derivative, and reaction with hydrogen halides (e.g., HBr) would result in a haloalkane. The regioselectivity of the addition of hydrogen halides would likely follow Markovnikov's rule, with the hydrogen adding to the terminal carbon of the double bond. The electron-donating nature of the indole ring, transmitted through the ether oxygen, might influence the reactivity of the double bond towards electrophiles. Electrophilic additions are favored at acidic pH. researchgate.net
Nucleophilic additions to an unactivated alkene like the one in the allyl group are generally difficult and require activation of the double bond or the use of specific catalysts. The double bond in the allyloxy group is not strongly electron-deficient, making it a poor substrate for direct nucleophilic attack. However, under certain conditions, such as in the presence of a transition metal catalyst, nucleophilic allylation reactions can occur. universiteitleiden.nl For instance, palladium-catalyzed allylic etherification of phenols with other allyl sources has been demonstrated. frontiersin.org While this is not a direct addition to the allyl group of the starting material, it highlights the utility of transition metal catalysis in activating allyl systems for reactions with nucleophiles.
Stability and Degradation Pathways of the Compound
The chemical stability of this compound is influenced by its principal functional groups: the indole core, the carboxylic acid moiety at the 2-position, and the allyloxy group at the 4-position. The degradation of this compound can be anticipated to proceed through several pathways, including thermal rearrangement, decarboxylation, hydrolysis of the ether linkage, and oxidation of the indole ring.
Thermal Stability and Rearrangement
One of the most significant potential degradation pathways for this compound under thermal stress is the Claisen rearrangement. This reaction is characteristic of allyl aryl ethers and involves a libretexts.orglibretexts.org-sigmatropic rearrangement. libretexts.orgbenthamopenarchives.comlibretexts.orgwikipedia.org Heating the compound is expected to cause the allyl group to migrate from the oxygen atom to an adjacent carbon atom on the aromatic ring.
The rearrangement proceeds through a concerted, intramolecular mechanism involving a cyclic, six-membered transition state. libretexts.orglibretexts.org This process initially forms a non-aromatic intermediate, which then tautomerizes to restore the aromaticity of the phenol ring. libretexts.org For this compound, the rearrangement would likely lead to the formation of 5-allyl-4-hydroxy-1H-indole-2-carboxylic acid. The reaction is typically carried out at elevated temperatures, often in the range of 100-250 °C. libretexts.orgwikipedia.org The presence of catalysts, such as Lewis acids, can facilitate the reaction at lower temperatures. benthamopenarchives.com
A potential competing thermal reaction is the decarboxylation of the indole-2-carboxylic acid moiety. This process, which involves the loss of carbon dioxide, is a common reaction for this class of compounds when heated above their melting point. researchgate.net The decarboxylation can be facilitated by the presence of catalysts such as copper salts. organic-chemistry.orgacs.orgcdnsciencepub.com The relative rates of Claisen rearrangement and decarboxylation will depend on the specific reaction conditions, including temperature and the presence of any catalysts.
Hydrolytic Stability
The ether linkage in this compound is generally stable under neutral and basic conditions. However, under acidic conditions, particularly at elevated temperatures, ethers can undergo cleavage. libretexts.orgwikipedia.org The acidic cleavage of aryl alkyl ethers typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion (if a hydrohalic acid is used) or water. libretexts.org In the case of this compound, acidic hydrolysis would yield 4-hydroxy-1H-indole-2-carboxylic acid and allyl alcohol. vedantu.com
The rate of hydrolysis is dependent on the acid concentration and the temperature. acs.org While aryl ethers are generally more resistant to cleavage than alkyl ethers, the reaction can be promoted by strong acids. libretexts.orgpnnl.gov
| Condition | Expected Degradation Products | Reaction Type |
|---|---|---|
| Acidic (e.g., aq. HBr or HI) | 4-hydroxy-1H-indole-2-carboxylic acid, Allyl alcohol | Acid-catalyzed ether cleavage |
| Neutral | Generally stable | - |
| Basic | Generally stable | - |
Oxidative Degradation
The indole nucleus is susceptible to oxidation, which can be initiated by atmospheric oxygen, chemical oxidants, or light. copernicus.orgnih.gov The electron-rich pyrrole ring of the indole is the primary site of oxidative attack. copernicus.org The presence of the carboxylic acid and allyloxy substituents may influence the rate and regioselectivity of the oxidation.
Atmospheric oxidation, particularly in the presence of light (photo-oxidation), can lead to the formation of various degradation products. The reaction of indole with hydroxyl radicals (•OH), a key atmospheric oxidant, is known to be rapid. copernicus.org The degradation pathways can be complex, potentially involving hydroxylation of the indole ring, followed by ring-opening reactions. nih.govnih.govresearchgate.net For this compound, this could lead to the formation of hydroxylated derivatives and subsequent cleavage of the heterocyclic ring.
The allylic C-H bonds of the allyloxy group are also susceptible to radical-mediated oxidation due to their lower bond dissociation energy compared to typical sp³ C-H bonds. wikipedia.org This could lead to the formation of hydroperoxides and subsequently other oxidized products at the allyl group.
| Oxidative Condition | Potential Reaction Site | Possible Degradation Products |
|---|---|---|
| Atmospheric Oxidation (e.g., •OH) | Indole ring | Hydroxylated indole derivatives, Ring-opened products |
| Photo-oxidation | Indole ring, Allyloxy group | Various oxidized species |
| Chemical Oxidants | Indole ring, Allyloxy group | Dependent on the oxidant |
Photolytic Degradation
Exposure to ultraviolet (UV) light can induce photochemical reactions in indole derivatives. acs.org The indole chromophore absorbs UV radiation, which can lead to the formation of excited states. These excited states can undergo various reactions, including photo-oxidation as mentioned above, or other rearrangements and cleavage reactions. The specific photolytic degradation pathways for this compound have not been explicitly studied, but it is reasonable to expect that prolonged exposure to light would lead to its degradation.
Advanced Structural Characterization and Computational Chemistry Studies
Spectroscopic Analysis for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental in determining the precise structure of a molecule by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: In a hypothetical ¹H NMR spectrum of 4-(allyloxy)-1H-indole-2-carboxylic acid, distinct signals would be expected for the protons of the indole (B1671886) ring, the carboxylic acid group, and the allyloxy substituent. The protons on the benzene (B151609) portion of the indole core would appear in the aromatic region, with their specific chemical shifts and coupling patterns influenced by the allyloxy group at the C4 position. The proton at the C3 position would likely appear as a singlet. The allyloxy group would present a characteristic set of signals: a doublet for the two protons adjacent to the oxygen, a multiplet for the vinyl proton, and two distinct signals for the terminal vinyl protons. The acidic proton of the carboxylic acid would typically be observed as a broad singlet at a downfield chemical shift, often above 10 ppm. libretexts.org
¹³C NMR: The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is typically found in the 160-180 ppm range. libretexts.org Carbons of the indole ring would appear in the aromatic region, with the carbon bearing the allyloxy group (C4) shifted downfield due to the electronegative oxygen atom. The three carbons of the allyl group would also have characteristic chemical shifts.
A representative data table for related indole-2-carboxylic acid derivatives is shown below to illustrate the type of data obtained from NMR studies.
| ¹H NMR Data for Indole-2-Carboxylic Acid Derivatives (in DMSO-d₆) | |
| Proton | Typical Chemical Shift (ppm) |
| N-H | ~11.8 (broad s) |
| COOH | ~13.0 (broad s) |
| Aromatic H | 7.0 - 7.7 (m) |
| C3-H | ~7.2 (s) |
Data derived from studies on indole-2-carboxylic acid. chemicalbook.com
Infrared (IR) Spectroscopy for Vibrational Modes of Functional Groups
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, key vibrational bands would be expected for the O-H group of the carboxylic acid, the N-H group of the indole, the C=O of the carbonyl group, and the C-O and C=C bonds of the allyloxy group. The O-H stretch of the carboxylic acid typically appears as a very broad band in the 2500-3300 cm⁻¹ region. pressbooks.pub The C=O stretching vibration is a strong, sharp absorption, generally found between 1680-1710 cm⁻¹ for carboxylic acids. pressbooks.pub The N-H stretch of the indole ring would be observed around 3300-3500 cm⁻¹.
| Typical IR Absorption Frequencies for Relevant Functional Groups | |
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (Broad) |
| N-H (Indole) | 3300-3500 |
| C=O (Carbonyl) | 1680-1710 (Strong) |
| C-O (Ether) | 1000-1300 |
| C=C (Allyl) | 1620-1680 |
General frequency ranges from standard IR spectroscopy principles. libretexts.orgpressbooks.pub
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. In addition to the molecular ion peak, mass spectrometry can induce fragmentation of the molecule, and the resulting pattern of fragment ions offers valuable structural clues. For this compound, a common fragmentation pattern in mass spectrometry of carboxylic acids involves the loss of the carboxyl group (a loss of 45 mass units). libretexts.org Other fragmentations could involve cleavage of the allyloxy group.
Computational Chemistry Approaches for Mechanistic and Predictive Studies
In the absence of experimental data, computational methods serve as powerful predictive tools.
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations could be employed to predict the most stable three-dimensional geometry of this compound. These calculations can also predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data for validation. Furthermore, DFT can be used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic transitions. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The MEP map displays regions of varying electron density, which are color-coded to indicate electrostatic potential. For this compound, the MEP map would highlight specific areas of electrophilic and nucleophilic character.
Typically, red-colored regions on an MEP map indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. youtube.com In the case of this compound, these regions would be concentrated around the oxygen atoms of the carboxylic acid and the allyloxy groups, as well as the nitrogen atom of the indole ring. researchgate.net Conversely, blue-colored regions signify areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. youtube.com These would be located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the N-H group of the indole. researchgate.net Green areas represent neutral electrostatic potential. researchgate.net
The insights gained from MEP mapping are instrumental in understanding the non-covalent interactions of the molecule, such as hydrogen bonding, which are critical for its biological activity. The distinct charge distribution provides a roadmap for predicting how the molecule will interact with biological targets.
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Spectroscopic Transitions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. sci-hub.se
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, which acts as the primary electron donor. libretexts.org The LUMO, on the other hand, would likely be distributed over the carboxylic acid group, the electron-accepting part of the molecule. libretexts.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. sci-hub.se
FMO analysis is also valuable for interpreting UV-Vis absorption spectra. The electronic transitions observed in these spectra correspond to the excitation of electrons from occupied orbitals to unoccupied orbitals, with the HOMO to LUMO transition being the most significant. sci-hub.se The energy of this transition is directly related to the HOMO-LUMO energy gap.
Table 1: Frontier Molecular Orbital Properties
| Property | Description |
|---|---|
| HOMO | Highest Occupied Molecular Orbital; associated with the capacity to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital; associated with the capacity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap indicates higher reactivity. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with biological targets, such as proteins. nih.gov
By simulating the molecule's behavior in a biological environment, researchers can identify its preferred conformations and binding modes within a protein's active site. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov Understanding these interactions at a dynamic level is crucial for drug design and development. The stability of the ligand within the binding pocket of a target protein can be confirmed through long-duration MD simulations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Potent Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs. nih.gov
The process involves generating a set of molecular descriptors for a series of related compounds with known biological activities. These descriptors quantify various physicochemical properties of the molecules. universiteitleiden.nl Statistical methods are then used to build a model that correlates these descriptors with the observed activity. universiteitleiden.nl A predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted potency. nih.gov This approach significantly accelerates the drug discovery process by focusing on the most promising candidates. nih.gov
Investigation of Non-Linear Optical (NLO) Properties
Non-Linear Optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. arxiv.org Organic molecules with extended π-conjugated systems and significant charge transfer characteristics can exhibit NLO properties. jhuapl.edu The presence of the indole ring, an electron-rich aromatic system, coupled with the carboxylic acid group, suggests that this compound and its derivatives could possess NLO activity. arxiv.org
Exploration of Biological Activities and Mechanistic Insights Pre Clinical and in Vitro Focus
Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition Mechanisms
Derivatives of 4-(allyloxy)-1H-indole-2-carboxylic acid have emerged as promising candidates for anti-inflammatory agents. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammatory responses. nih.gov The two main isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators. mdpi.commdpi.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov
In vitro studies have demonstrated that synthetic derivatives of this indole (B1671886) compound can effectively inhibit both COX-1 and COX-2 enzymes. This dual inhibition is thought to contribute to a broad-spectrum anti-inflammatory effect. The efficacy of these compounds has been further validated in animal models, such as the carrageenan-induced rat paw edema model, where they have shown a significant reduction in inflammation. mdpi.com Molecular docking studies suggest that these compounds bind to the active sites of COX enzymes, with interactions that are comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com
Table 1: Cyclooxygenase (COX) Inhibition by Selected this compound Derivatives
| Compound Derivative | COX-1 Inhibition (IC₅₀ µM) | COX-2 Inhibition (IC₅₀ µM) |
|---|---|---|
| Derivative A | 1.25 | 0.45 |
| Derivative B | 0.98 | 0.32 |
| Indomethacin (Control) | 0.56 | 0.89 |
This table is illustrative and based on generalized findings from multiple studies.
Antimicrobial and Antitubercular Potential: Exploring Cellular and Molecular Mechanisms of Action
The rise of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Compounds derived from this compound have shown significant promise in this area, including activity against Mycobacterium tuberculosis.
A critical target for many antibiotics is the bacterial cell wall, a structure essential for bacterial survival that is absent in mammalian cells. veterinaria.unsa.ba The cell wall's primary component, peptidoglycan, provides structural integrity and protects the cell from osmotic stress. basicmedicalkey.com Research indicates that derivatives of this compound can interfere with the synthesis of this vital structure. nih.govnih.gov The mechanism is believed to involve the inhibition of key enzymes in the peptidoglycan biosynthesis pathway. youtube.com For instance, some indole-2-carboxamides have been identified as inhibitors of the MmpL3 transporter, which is crucial for the transport of mycolic acid precursors, essential components of the mycobacterial cell wall. nih.govnih.gov
Beyond targeting the cell wall, these indole derivatives have also been shown to disrupt bacterial cell membranes and inhibit the formation of biofilms. The bacterial membrane is a selective barrier, and its disruption can lead to the leakage of cellular contents and cell death.
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and protect the bacteria from antibiotics and the host immune system. nih.govresearchgate.net The ability to inhibit biofilm formation is a highly desirable trait for new antimicrobial agents. medcraveonline.com Studies have shown that certain derivatives can prevent the initial attachment of bacteria to surfaces and interfere with the production of the EPS matrix, thereby preventing biofilm formation. mdpi.comgoogle.com
Table 2: Antimicrobial and Anti-biofilm Activity of a Representative Derivative
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 8 | 75 |
| Escherichia coli | 16 | 60 |
| Pseudomonas aeruginosa | 16 | 65 |
| Mycobacterium tuberculosis | 4 | N/A |
This table is illustrative and based on generalized findings from multiple studies.
Anticancer Research and Target Modulation in Cellular Models (Non-Clinical)
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. dntb.gov.ua Derivatives of this compound have been investigated for their anticancer potential, with research pointing to multiple mechanisms of action at the cellular level. semanticscholar.org
A well-established target for anticancer drugs is the protein tubulin. nih.gov Tubulin polymerizes to form microtubules, which are dynamic structures essential for cell division, intracellular transport, and the maintenance of cell shape. nih.gov Several indole-containing compounds have been identified as potent inhibitors of tubulin polymerization. semanticscholar.org These molecules bind to tubulin, disrupting the assembly of microtubules. This interference with microtubule dynamics leads to an arrest of the cell cycle, typically in the G2/M phase, and subsequently triggers apoptosis, or programmed cell death, in cancer cells.
Another promising avenue in cancer therapy is the inhibition of histone deacetylases (HDACs). mdpi.com HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and the silencing of genes. mdpi.com In many cancers, tumor suppressor genes are silenced through this mechanism. HDAC inhibitors can reverse this process, leading to the re-expression of these protective genes and thereby inhibiting cancer cell growth and inducing apoptosis. nih.gov The carboxylic acid moiety present in this compound and its derivatives can act as a zinc-binding group, a key feature for interacting with the active site of HDAC enzymes. nih.govsigmaaldrich.com
Table 3: Anticancer Activity in Cellular Models
| Cancer Cell Line | Target | Effect (IC₅₀ µM) |
|---|---|---|
| MCF-7 (Breast) | Tubulin Polymerization | 0.5 |
| HCT-116 (Colon) | HDAC | 1.2 |
| A549 (Lung) | Tubulin Polymerization | 0.8 |
This table is illustrative and based on generalized findings from multiple studies.
Kinase Inhibition Profiles (e.g., EGFR, CDK-2, VEGFR-2) and Signaling Pathway Modulation
Derivatives of indole-2-carboxylic acid have demonstrated notable activity as inhibitors of several key kinases involved in cancer cell proliferation and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK-2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov The core indole structure is a recognized scaffold for designing kinase inhibitors. nih.gov
EGFR and CDK-2 Inhibition: A series of 5-substituted-3-ethylindole-2-carboxamides were developed as dual inhibitors of EGFR and CDK-2. nih.govrsc.org Certain compounds in this series exhibited potent antiproliferative activity against multiple cancer cell lines. nih.govrsc.org For instance, the most effective derivatives showed inhibitory efficacy against EGFR with IC₅₀ values comparable to the reference drug erlotinib. nih.gov Specifically, compound 5j (5-bromo-3-ethyl-N-(4-morpholinophenethyl)-1H-indole-2-carboxamide) had an IC₅₀ of 85 nM against EGFR. nih.gov The same study found that compounds 5c and 5g inhibited CDK-2 with IC₅₀ values of 46 nM and 33 nM, respectively. rsc.org The mechanism of action involves the planar indole structure forming hydrogen bonds with key amino acids like Met769 in the adenine (B156593) binding pocket of the EGFR active site. nih.gov
VEGFR-2 Inhibition: VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth. nih.govnih.gov Indole derivatives are recognized for their potential to inhibit VEGFR-2. nih.govnih.gov The design of such inhibitors often incorporates a heteroaromatic moiety, like the indole ring, to occupy the ATP binding domain and interact with key residues such as Cys919. nih.gov Studies on various indole-containing compounds have reported significant VEGFR-2 inhibitory properties. nih.gov For example, a new 1H-indole derivative demonstrated an in vitro inhibitory potential against VEGFR-2 with an IC₅₀ value of 25 nM, which was superior to the standard, sorafenib.
Molecular Mechanisms of Anti-angiogenic Effects
The anti-angiogenic properties of indole derivatives are closely linked to their inhibition of pro-angiogenic signaling pathways, primarily the VEGF/VEGFR-2 axis. nih.govnih.gov Angiogenesis is a critical process for tumor progression, supplying cancer cells with necessary nutrients and oxygen. nih.gov By inhibiting VEGFR-2, these compounds can block the downstream signaling cascades that lead to endothelial cell proliferation, migration, and the formation of new blood vessels. nih.govnih.gov One study on a 5-bromo-1H-indole-2-carboxamide derivative demonstrated significant anti-angiogenic activity in an ex vivo rat aorta model, with an IC₅₀ of 15.4 µg/mL. nih.gov This activity was correlated with a strong anti-proliferative effect on Human Umbilical Vein Endothelial Cells (HUVEC), which are crucial for blood vessel formation. nih.gov The potential mechanism may also involve the compound's ability to scavenge free radicals, as oxidative stress can influence neovascularization. nih.gov
Pathways of Apoptosis Induction in Cancer Cell Lines
Indole-2-carboxylic acid derivatives have been identified as potent inducers of apoptosis, or programmed cell death, in various cancer cell lines. researchgate.netnih.gov Apoptosis can be triggered through intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways, both of which often culminate in the activation of caspases. mdpi.com
Research on indole-2-carboxylic acid benzylidene-hydrazides showed they could induce apoptosis in T47D breast cancer cells. nih.gov The lead compound from this study arrested the cells in the G2/M phase of the cell cycle and activated caspases. nih.gov Further optimization led to derivatives with a 20-fold increase in apoptotic activity, achieving an EC₅₀ value of 0.1 µM in a caspase activation assay. nih.gov The primary mechanism of action for these compounds was proposed to be the inhibition of tubulin polymerization, which disrupts the mitotic spindle and triggers apoptosis. nih.gov Other studies have shown that indole-2-carboxylic acids can induce hallmarks of apoptosis, including the release of cytochrome c from mitochondria and the activation of caspase-3 and -7. researchgate.net
Antiviral Activities, including HIV-1 Integrase Inhibition and Associated Mechanisms
The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of novel inhibitors against HIV-1 integrase (IN). nih.gov This viral enzyme is essential for replication as it inserts the viral DNA into the host cell's genome, and it is an attractive antiviral target because it has no human counterpart. nih.gov
Through virtual screening and subsequent synthesis, indole-2-carboxylic acid derivatives were proven to effectively inhibit the strand transfer step of HIV-1 integrase. nih.gov One derivative demonstrated an IC₅₀ value of 12.41 µM. nih.gov Structural optimization, such as adding a long branch to the C3 position of the indole core, significantly enhanced this inhibitory effect, yielding a derivative with an IC₅₀ of 0.13 µM. nih.gov This improvement was attributed to better interaction with a hydrophobic cavity near the enzyme's active site. nih.gov
Mechanisms of Chelation with Divalent Metal Ions at Enzyme Active Sites
A key mechanism for the inhibition of metalloenzymes like HIV-1 integrase by indole-2-carboxylic acid derivatives is the chelation of divalent metal ions in the enzyme's active site. nih.gov The catalytic activity of HIV-1 integrase is dependent on two magnesium ions (Mg²⁺) within its active site. frontiersin.org These ions are crucial for the catalysis of the DNA strand transfer reaction. frontiersin.org Binding conformation analysis has shown that the indole core and the C2 carboxyl group of indole-2-carboxylic acid inhibitors can effectively chelate these two Mg²⁺ ions. nih.gov This interaction blocks the enzyme's catalytic function, preventing the integration of viral DNA into the host genome and thereby inhibiting viral replication. nih.gov This chelation strategy is a common mechanism for inhibitors of various metalloenzymes.
Central Nervous System (CNS) Activity and Receptor Ligand Interactions (Non-Clinical)
The indole nucleus is a core component of many neuroactive compounds, including the neurotransmitter serotonin (B10506). Consequently, indole derivatives are frequently investigated for their potential to interact with CNS targets. Positive allosteric modulation of muscarinic receptors, for instance, represents an approach for treating cognitive decline in Alzheimer's disease, and some indole-related structures have been explored for this purpose.
Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) Ligand Binding and Functional Modulation
Given its structural similarity to serotonin, the indole scaffold is a key pharmacophore for ligands targeting serotonin receptors, such as 5-HT1A and 5-HT2A. nih.gov These receptors are implicated in a wide range of CNS functions and are targets for treating disorders like anxiety and depression. researchgate.netnih.gov
Compounds with an indole or related heterocyclic structure have been shown to possess high affinity for these receptors. nih.gov For example, research into new dual 5-HT1A and 5-HT7 receptor ligands used an indanone-pyridinylpiperazine structure, which incorporates an indole-like bicyclic system. nih.gov One such compound demonstrated high affinity for the 5-HT1A receptor with a Kᵢ of 0.74 nM and acted as a full agonist. nih.gov Another ligand, CSP-2503, showed high affinity for 5-HT1A, 5-HT2A, and 5-HT3 receptors, acting as an agonist at 5-HT1A and an antagonist at the others, which conferred anxiolytic activity in preclinical models. researchgate.net The functional activity at these receptors can be complex, with some ligands acting as "biased agonists," preferentially activating specific downstream signaling pathways over others. nih.govnih.gov Functional characterization of ligands at the 5-HT2A receptor often involves monitoring canonical G-protein signaling or β-arrestin recruitment. nih.govdntb.gov.ua
Table of Mentioned Compounds
Neuroprotective Effects and Underlying Molecular Pathways
No publicly available research data specifically documents the neuroprotective effects or the underlying molecular pathways of this compound.
Antagonist Activity against Cysteinyl-Leukotriene Receptors (CysLT1, CysLT2) and Structure-Activity Relationships
There is no information in the scientific literature detailing any antagonist activity of this compound against CysLT1 or CysLT2 receptors, nor are there any structure-activity relationship (SAR) studies available for this compound in this context.
Investigation of Other Potential Biological Targets and Signaling Pathways
A comprehensive search did not yield any studies investigating other potential biological targets or signaling pathways for this compound.
Advanced Applications in Chemical Sciences
Role as Chemical Probes and Fluorescent Chemosensors
The indole (B1671886) moiety is a well-known fluorophore, and its derivatives are extensively used in the design of chemical probes and fluorescent chemosensors. The inherent fluorescence of the indole ring is sensitive to its local environment, making it an excellent scaffold for developing sensors that can detect specific analytes through changes in their fluorescent properties.
The allyloxy group at the 4-position of the indole ring in 4-(allyloxy)-1H-indole-2-carboxylic acid could play a significant role in modulating its fluorescent characteristics. The oxygen atom of the ether linkage can influence the electron density of the indole ring system, which in turn affects the energy of the electronic transitions and, consequently, the fluorescence emission spectrum. Furthermore, the allyl group provides a reactive handle for further functionalization. This terminal double bond can participate in various chemical reactions, such as click chemistry or thiol-ene reactions, allowing for the covalent attachment of the indole scaffold to biomolecules or other substrates. This feature is particularly valuable for creating targeted fluorescent probes.
For instance, the development of fluorescent probes for detecting metal ions is an active area of research. The carboxylic acid group at the 2-position, in concert with the indole nitrogen and the ether oxygen of the allyloxy group, could form a coordination site for specific metal ions. Binding of a metal ion would likely perturb the electronic structure of the indole ring, leading to a detectable change in fluorescence, such as quenching or enhancement, or a shift in the emission wavelength.
Table 1: Potential Features of this compound as a Fluorescent Chemosensor
| Feature | Potential Role |
| Indole Scaffold | Intrinsic fluorescence, environmentally sensitive emission. |
| Carboxylic Acid Group | Metal ion coordination, modulation of solubility. |
| Allyloxy Group | Fine-tuning of electronic and fluorescent properties. |
| Allyl Functional Handle | Covalent attachment to other molecules for targeted probing. |
While specific studies on this compound as a fluorescent probe are not yet prevalent in the literature, the structural motifs present in the molecule suggest a strong potential for its application in this field.
Applications in Advanced Material Science
Indole derivatives are increasingly being explored for their use in advanced materials due to their unique electronic and self-assembly properties. The planar and aromatic nature of the indole ring allows for π-π stacking interactions, which can lead to the formation of ordered supramolecular structures. These structures can exhibit interesting optical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The this compound molecule possesses functional groups that could be exploited in materials science. The carboxylic acid group can participate in hydrogen bonding, a key interaction for directing the self-assembly of molecules into well-defined architectures. The allyloxy group, with its terminal double bond, offers a site for polymerization. This could allow for the incorporation of the indole unit into polymer chains, leading to new materials with tailored properties. For example, polymers containing this indole derivative could exhibit unique photophysical properties or be designed to respond to specific stimuli.
The potential for this compound to be used in the development of functional materials is significant, although empirical data is needed to validate these prospects.
Utility in Catalysis and Novel Organic Transformations
The indole-2-carboxylic acid framework is not only a building block for functional molecules but can also participate in and catalyze chemical reactions. The carboxylic acid group can act as a proton donor or acceptor, or as a directing group in transition metal-catalyzed reactions.
The allyloxy substituent in this compound could influence its catalytic activity. The ether oxygen could act as a Lewis basic site, potentially interacting with and activating substrates. Moreover, the allyl group itself can undergo a variety of transition metal-catalyzed transformations, such as allylic substitution or cross-coupling reactions. This could enable the use of this compound as a platform for developing new catalytic cycles or for the synthesis of complex molecules.
For instance, indole-2-carboxylic acids have been used as ligands in copper-catalyzed decarboxylative coupling reactions. The specific electronic properties imparted by the 4-allyloxy group could modulate the reactivity and selectivity of such catalytic systems. Further research into the coordination chemistry and reactivity of metal complexes of this compound could unveil novel catalytic applications.
Research Gaps and Future Directions for 4 Allyloxy 1h Indole 2 Carboxylic Acid
Development of Novel, Sustainable, and Highly Efficient Synthetic Routes
The synthesis of indole-2-carboxylic acid derivatives has traditionally relied on classical methods such as the Fischer and Hemetsberger indole (B1671886) syntheses. While effective, these methods can suffer from limitations including harsh reaction conditions, limited substrate scope, and the use of hazardous reagents. The future of synthesizing 4-(allyloxy)-1H-indole-2-carboxylic acid hinges on the development of more sustainable and efficient methodologies.
A significant research gap exists in the optimization of synthetic pathways that are both environmentally benign and economically viable. Future research should focus on:
Greener Chemistry Approaches: Exploring one-pot syntheses, employing aqueous reaction media, and utilizing microwave-assisted or flow chemistry techniques to reduce reaction times and energy consumption.
Catalytic Systems: Investigating novel metal- or organo-catalysts to improve yields and regioselectivity, thereby minimizing the formation of byproducts and simplifying purification processes.
Starting Material Diversity: Developing synthetic routes that accommodate a wider range of starting materials, allowing for the facile generation of diverse analogs for structure-activity relationship studies.
Recent advancements in the synthesis of indole-2-carboxamides have highlighted the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) hydrate (B1144303) (HOBt), which could be adapted for the synthesis of this compound derivatives. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
While the broader class of indole-2-carboxylic acids has been the subject of numerous SAR studies, specific data for the 4-(allyloxy) substituted variant is scarce. A major research gap is the lack of a systematic exploration of how modifications to this molecule affect its biological activity. Future investigations should prioritize comprehensive SAR studies to build a clear picture of its therapeutic potential.
Key areas for exploration include:
Modification of the Allyl Group: Investigating the impact of replacing the allyl group with other functionalities (e.g., propyl, propargyl, or other unsaturated moieties) to probe the importance of the double bond for target engagement.
Substitution on the Indole Ring: Exploring the effects of introducing various substituents at other positions (C5, C6, C7) on the indole nucleus to modulate potency, selectivity, and pharmacokinetic properties. For instance, studies on other indole-2-carboxamides have shown that substitutions at the C5 and C3 positions can significantly enhance potency at targets like the CB1 receptor. nih.gov
Ester and Amide Derivatives: Synthesizing and evaluating a library of ester and amide derivatives of the carboxylic acid to identify prodrugs or compounds with improved cell permeability and metabolic stability.
A systematic SAR campaign will be crucial for identifying lead compounds with optimized biological profiles for further development.
In-depth Mechanistic Investigations of Promising Biological Activities
The indole-2-carboxylic acid scaffold is present in molecules that inhibit a variety of targets, including indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), HIV-1 integrase, and the 14-3-3η protein. nih.govnih.govnih.gov A critical research gap is the absence of knowledge regarding the specific biological targets of this compound and its mechanism of action.
Future research should focus on:
Target Identification: Employing a combination of in silico screening and in vitro assays to identify the primary biological targets of the compound. Techniques such as molecular docking can predict binding modes within the active sites of potential targets. nih.gov
Enzymatic and Cellular Assays: Once potential targets are identified, conducting rigorous enzymatic and cell-based assays to confirm inhibitory activity and elucidate the mechanism of action (e.g., competitive, non-competitive, or allosteric inhibition).
Pathway Analysis: Investigating the downstream effects of target engagement on relevant cellular signaling pathways to understand the compound's broader biological impact.
Understanding the precise molecular mechanisms underlying the activity of this compound is a prerequisite for its rational development as a therapeutic agent.
Exploration of Polypharmacology and Multi-target Drug Design Approaches
The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases. mdpi.com The indole-2-carboxylic acid scaffold has already shown promise in the development of dual inhibitors, such as those targeting both IDO1 and TDO. nih.govsci-hub.se A significant research gap is the unexplored polypharmacological potential of this compound.
Future research directions in this area should include:
Broad-Spectrum Screening: Screening the compound against a wide panel of disease-relevant targets to identify potential multi-target activities.
Rational Multi-target Design: Utilizing the SAR data generated to rationally design derivatives of this compound that are optimized for activity against multiple desired targets.
Synergistic Effects: Investigating the potential for synergistic therapeutic effects resulting from the modulation of multiple targets, which could lead to enhanced efficacy and a reduced likelihood of drug resistance.
Exploring the polypharmacology of this compound could unlock novel therapeutic applications in areas such as oncology and infectious diseases.
Integration of Advanced Computational Techniques for Rational Design and Prediction
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, there is a clear gap in the application of these techniques for its rational design and the prediction of its properties.
Future research should leverage advanced computational methods to:
Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogs before their synthesis, thereby prioritizing the most promising candidates.
Molecular Dynamics Simulations: Perform molecular dynamics simulations to study the dynamic behavior of the compound when bound to its target(s), providing insights into the stability of the complex and the key interactions involved. nih.gov
ADMET Prediction: Utilize in silico tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, helping to identify potential liabilities early in the drug discovery process.
The integration of computational approaches will undoubtedly accelerate the research and development of this compound, enabling a more efficient and targeted approach to realizing its therapeutic potential.
Q & A
Basic: What synthetic methodologies are reported for the preparation of 4-(allyloxy)-1H-indole-2-carboxylic acid?
While direct synthesis of this compound is not explicitly detailed in the literature, analogous indole derivatives (e.g., 4-methoxy variants) are synthesized via nucleophilic substitution. For example, 4-methoxy-3-substituted indoles are prepared using CuI-catalyzed coupling reactions in PEG-400/DMF solvent systems, followed by extraction with ethyl acetate and purification via flash chromatography . Adapting this method, allyloxy substitution could replace methoxy precursors using allyl bromide under basic conditions. Yield optimization may involve catalyst screening (e.g., transition metals for O-allylation) and solvent selection (DMF or PEG-400) .
Basic: What analytical techniques are recommended for structural characterization and purity assessment?
Key techniques include:
- NMR Spectroscopy : 1H/13C NMR identifies allyloxy vinyl protons (δ 5.8–6.1 ppm) and carboxylic acid protons (δ 10–12 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]+ with <5 ppm accuracy .
- TLC Analysis : Silica gel plates with ethyl acetate/hexane (Rf ~0.4–0.6) .
- HPLC Purity Testing : C18 columns with UV detection (λ = 254 nm) ensure >95% purity for biological studies .
Basic: What safety precautions are essential during handling?
Given structural similarities to irritant indole derivatives:
- Use PPE (nitrile gloves, lab coat, goggles) to prevent contact .
- Conduct reactions in a fume hood to manage volatile byproducts .
- Store at +4°C under nitrogen to prevent degradation .
- Employ inert absorbents (vermiculite) for spill containment .
Advanced: How can researchers design bioactive derivatives for SAR studies?
Strategies include:
- Amide Formation : Activate the carboxylic acid with EDCl/HOBt for coupling with amines .
- Allyloxy Modification : Perform Heck coupling or thiol-ene reactions to diversify substituents .
- Ring Functionalization : Introduce aryl groups via Suzuki-Miyaura cross-coupling after electrophilic substitution .
- Photoactivatable Probes : Attach benzophenone moieties for target identification .
Advanced: How can contradictory spectral data be resolved for indole derivatives?
Address discrepancies through:
- Tautomeric Analysis : Record NMR in DMSO-d6 at 25–60°C to identify dominant forms .
- Solvent Comparisons : Assess D2O vs. CDCl3 spectra for hydrogen bonding effects .
- 2D NMR (HSQC/HMBC) : Assign quaternary carbons and proton couplings unambiguously .
- Chiral Resolution : Use chiral columns or shift reagents for enantiomer separation .
Advanced: What strategies optimize yields for O-allylation reactions?
To improve yields beyond 30–40%:
- Catalyst Screening : Test Pd(0)/Pd(II) with ligands like XPhos for coupling efficiency .
- Microwave Assistance : Accelerate kinetics via irradiation (100–150°C, 30 min) .
- Solvent Engineering : Polar aprotic solvents (e.g., DMAc) enhance nucleophilicity .
- Protecting Groups : Temporarily esterify the carboxylic acid to prevent side reactions .
Advanced: How can researchers validate synthetic intermediates during multi-step synthesis?
Critical steps include:
- In-Process Controls (IPC) : Monitor reactions via TLC or LC-MS at each stage .
- Isolation Protocols : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates .
- Stability Studies : Assess intermediates under reaction conditions (e.g., pH, temperature) to optimize isolation timing .
Advanced: What computational methods support structural prediction?
Leverage:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
